molecular formula C7H13N3O B14183077 4-Azidoheptan-2-one CAS No. 919117-10-5

4-Azidoheptan-2-one

Cat. No.: B14183077
CAS No.: 919117-10-5
M. Wt: 155.20 g/mol
InChI Key: XREQPCDFZWLGDF-UHFFFAOYSA-N
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Description

4-Azidoheptan-2-one is an organic compound characterized by the presence of an azide group (-N₃) attached to a heptan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azidoheptan-2-one typically involves the introduction of an azide group to a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction proceeds as follows:

R-X+NaN3R-N3+NaX\text{R-X} + \text{NaN}_3 \rightarrow \text{R-N}_3 + \text{NaX} R-X+NaN3​→R-N3​+NaX

In this case, the precursor heptan-2-one is first halogenated to form 4-bromoheptan-2-one, which is then reacted with sodium azide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. For example, the use of azidotrimethylsilane (TMSN₃) in the presence of a copper catalyst can facilitate the azidation of alcohols or halides under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Azidoheptan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Alkynes, copper(I) iodide (CuI) as a catalyst.

Major Products

    Reduction: 4-Aminoheptan-2-one.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

4-Azidoheptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azidoheptan-2-one largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers and displacing leaving groups. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Azidobutan-2-one: Similar structure but with a shorter carbon chain.

    4-Azidohexan-2-one: Similar structure but with one less carbon atom.

    4-Azidooctan-2-one: Similar structure but with one additional carbon atom.

Uniqueness

4-Azidoheptan-2-one is unique due to its specific chain length, which can influence its reactivity and the properties of the resulting products. The presence of the azide group also imparts distinct chemical behavior, making it a valuable compound in various synthetic and research applications .

Properties

CAS No.

919117-10-5

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

4-azidoheptan-2-one

InChI

InChI=1S/C7H13N3O/c1-3-4-7(9-10-8)5-6(2)11/h7H,3-5H2,1-2H3

InChI Key

XREQPCDFZWLGDF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)C)N=[N+]=[N-]

Origin of Product

United States

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